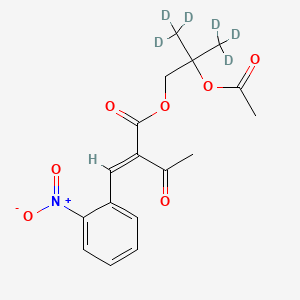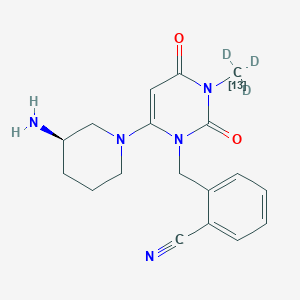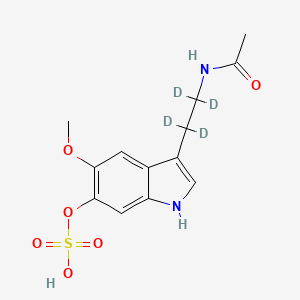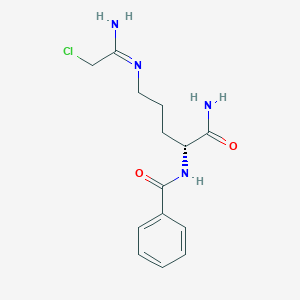
D-Cl-amidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Cl-amidine is a small-molecule inhibitor of peptidylarginine deiminases, a group of enzymes that catalyze the conversion of arginine residues into citrulline. This compound has gained significant attention due to its potential therapeutic applications in various inflammatory diseases, cancer, and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Cl-amidine involves the reaction of benzoyl-L-arginine ethyl ester with chloroacetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated purification systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
D-Cl-amidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Addition Reactions: This compound can add to electrophiles, forming new compounds with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Electrophiles: Electrophiles such as aldehydes and ketones are used in addition reactions.
Major Products Formed
Scientific Research Applications
D-Cl-amidine has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other biologically active molecules.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases, cancer, and autoimmune disorders.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Mechanism of Action
D-Cl-amidine exerts its effects by irreversibly inhibiting peptidylarginine deiminasesBy inhibiting this conversion, this compound modulates various cellular processes, including gene expression, protein function, and immune responses . The molecular targets of this compound include peptidylarginine deiminase 2 and peptidylarginine deiminase 4, which are involved in the regulation of inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Cl-amidine: A closely related compound with similar inhibitory effects on peptidylarginine deiminases.
BB-Cl-amidine: Another derivative with enhanced potency and selectivity for specific peptidylarginine deiminase isoforms.
F-amidine: A fluorinated analogue with improved pharmacokinetic properties.
Uniqueness of D-Cl-amidine
This compound is unique due to its specific inhibitory activity against peptidylarginine deiminase 2 and peptidylarginine deiminase 4, making it a valuable tool for studying the role of these enzymes in various diseases. Its ability to modulate immune responses and inflammation also sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H19ClN4O2 |
|---|---|
Molecular Weight |
310.78 g/mol |
IUPAC Name |
N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m1/s1 |
InChI Key |
BPWATVWOHQZVRP-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


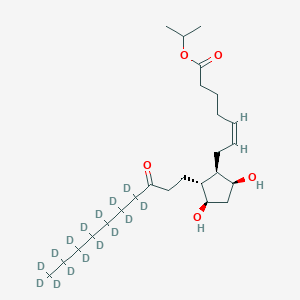
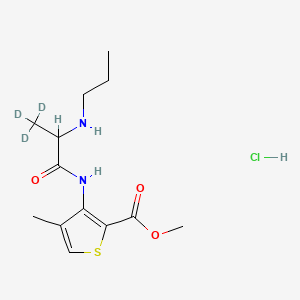
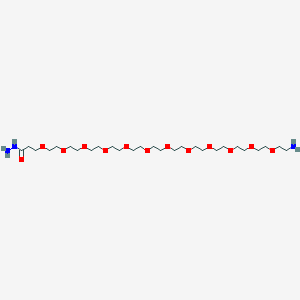


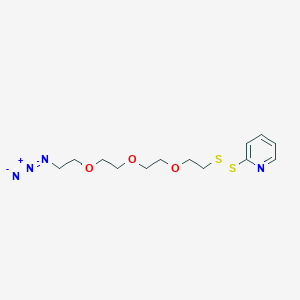
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)


